molecular formula C6H6N2O2 B074859 2,5-Diamino-1,4-benzoquinone CAS No. 1521-06-8

2,5-Diamino-1,4-benzoquinone

Cat. No. B074859
CAS RN: 1521-06-8
M. Wt: 138.12 g/mol
InChI Key: VUVVIURXJWHENR-UHFFFAOYSA-N
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Description

2,5-Diamino-1,4-benzoquinone (DABQ) is an electrically neutral and low mass organic chemical . It is known for its unusual thermal stability and low solubility in battery electrolytes .


Synthesis Analysis

The synthesis of 2,5-Diamino-1,4-benzoquinone involves a palladium/charcoal hydrogenolysis as the key step . This method provides the desired product in only four steps and with a very good overall yield .


Molecular Structure Analysis

The molecular formula of 2,5-Diamino-1,4-benzoquinone is C6H6N2O2 . The compound has a molecular weight of 138.12 g/mol . The InChIKey of the compound is VUVVIURXJWHENR-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,5-Diamino-1,4-benzoquinone (DABQ) reacts readily with secondary amines to form 2,5-diamino compounds . It also reacts with thiols to form the corresponding 2,5-dithioether derivatives .


Physical And Chemical Properties Analysis

2,5-Diamino-1,4-benzoquinone (DABQ) is known for its unusual thermal stability and low solubility in battery electrolytes . It has a molecular weight of 138.12 g/mol .

Scientific Research Applications

  • Antimicrobial Properties : A study by Saeed and Omer (2009) reported the synthesis of various compounds including 2,5-diamino-1,4-benzoquinones. These compounds exhibited antimicrobial activities against standard bacterial and fungal organisms, highlighting their potential in antimicrobial drug development (Saeed & Omer, 2009).

  • Electrooxidative Amination : Golabi, Nourmohammadi, and Saadnia (2003) explored the electrooxidative amination of 1,4-dihydroxybenzene to produce 2,5-diamino-substituted benzoquinones. This study is significant for understanding the chemical synthesis and modification of benzoquinone derivatives (Golabi, Nourmohammadi, & Saadnia, 2003).

  • Herbicide Activity : González-Ibarra et al. (2005) identified 2,5-di(benzylamine)-p-benzoquinone as a selective herbicide against the monocot weed Echinochloa crusgalli. This derivative interfered with the efficiency of photosystem II and CO2 assimilation, showcasing its potential in agricultural applications (González-Ibarra et al., 2005).

  • Synthesis and Reaction Studies : Davies and Frahn (1978) studied the addition of primary aliphatic amines to 1,2-benzoquinone, leading to the formation of 2,5-diamino-1,4-benzoquinone monoimines. This research contributes to the broader understanding of the chemical reactivity and synthesis of benzoquinone derivatives (Davies & Frahn, 1978).

  • Photosystem I Electron Acceptors : A study by Lotina-Hennsen et al. (1998) demonstrated that 2,5-diamino-p-benzoquinone derivatives can act as electron acceptors in photosystem I, offering insights into their potential use in photosynthesis research and photovoltaic applications (Lotina-Hennsen et al., 1998).

  • Antitumor Activity : Huang et al. (1993) synthesized and evaluated 4,5-diamino-substituted 1,2-benzoquinones for their antitumor activity. This research is significant for understanding the potential of these compounds in cancer therapy (Huang et al., 1993).

  • Coordination Chemistry and Metal Complexes : Research by Sarkar et al. (2015) focused on the use of 2,5-diamino-1,4-benzoquinone derivatives for synthesizing functional metal complexes. This is relevant for applications in coordination chemistry and material science (Sarkar et al., 2015).

  • Electrochemical Properties : Bayen et al. (2007) studied the synthesis, structure, and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones, contributing to our understanding of their electrochemical behavior (Bayen et al., 2007).

Future Directions

The concept of a hydrogen bond stabilized organic battery framework has been proposed as a viable solution . This is illustrated for 2,5-diamino-1,4-benzoquinone (DABQ), which displays a highly reversible (above 99%) sequential 2-electron electrochemical activity in the solid phase . This suggests a potential new strategy towards stable and practical organic battery chemistries through intramolecular hydrogen-bonding crystal stabilization .

properties

IUPAC Name

2,5-diaminocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVVIURXJWHENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=C(C1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164955
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diamino-1,4-benzoquinone

CAS RN

1521-06-8
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
M Fatollahpour, H Tahermansouri - Comptes Rendus Chimie, 2017 - Elsevier
Density functional theory method at a B3LYP/aug-cc-pvtz theoretical level was used to investigate the process of intramolecular double proton transfer of 2,5-diamino-1,4-benzoquinone …
Number of citations: 5 www.sciencedirect.com
KV Nielson, L Zhang, Q Zhang, TL Liu - Inorganic Chemistry, 2019 - ACS Publications
Metal organic frameworks (MOFs) of the type NBu 4 M(DHBQ) 1.5 (M = Ni 2+ , Fe 2+ , and Co 2+ ; DHBQ = 2,5-dihydroxy-1,4-benzoquinone) were prepared with improved yield up to …
Number of citations: 13 pubs.acs.org
HB Mereyala, MV Chary, S Kantevari - Synthesis, 2006 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 8 www.thieme-connect.com
LS Heqedus, RR Odle, PM Winton… - The Journal of Organic …, 1982 - ACS Publications
A general synthetic approach to a wide variety of 2, 5-disubstituted 3, 6-diamino-1, 4-benzoquinones was developed. Bromanil was diaminated with ammonia, and adjacent NH2 and …
Number of citations: 55 pubs.acs.org
SC Alley, KA Brameld, PB Hopkins - Journal of the American …, 1994 - ACS Publications
The nucleotide sequence specificity of the DNA interstrand cross-linking reaction of 2, 5-bis (1-aziridinyl)-1, 4-benzoquinone (DZQ) and the covalent structure of the predominant cross-…
Number of citations: 35 pubs.acs.org
M Barbero, VA Papillo, AA Grolla… - European Journal of …, 2020 - Wiley Online Library
Vanillin is widely used as a flavoring agent in foods, perfumes and in several other applications. Even if huge amounts of vanillin are annually employed in these manufacturing …
S Bongarzone, HNA Tran, A Cavalli… - Journal of Medicinal …, 2010 - ACS Publications
A library of 11 entries, featuring a 2,5-diamino-1,4-benzoquinones nucleus as spacer connecting two aromatic prion recognition motifs, was designed and evaluated against prion …
Number of citations: 43 pubs.acs.org
H Sano, N Takeichi, M Kato, M Shikano… - …, 2020 - Wiley Online Library
Organic compounds as electrode materials can contribute to sustainability because they are nontoxic and environmentally abundant. The working mechanism during charge–discharge …
R Davies, JL Frahn - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
The addition of methylamine or ethylamine to 1,2-benzoquinone results in two isomeric major products, a 4,5-diamino-1,2-benzoquinone monoimine and a 2,5-diamino-1,4-…
Number of citations: 27 pubs.rsc.org
YB Huang, GR Tang, GY Jin, GX Jin - Organometallics, 2008 - ACS Publications
A series of binuclear, divalent nickel and copper acetylacetonato complexes of the type [M(acac){µ-C 6 H 2 (NAr) 4 }M(acac)] (M = Ni, Cu) have been synthesized by reaction of the …
Number of citations: 95 pubs.acs.org

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